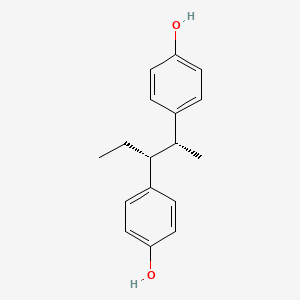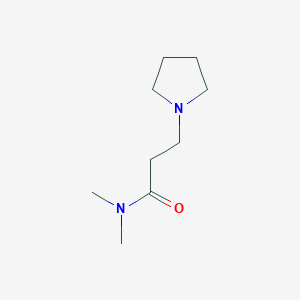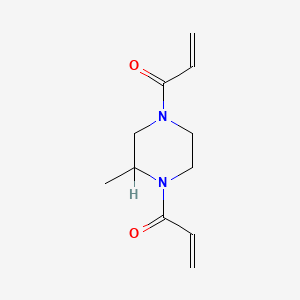
1-(3-Methyl-4-prop-2-enoyl-piperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-4-prop-2-enoyl-piperazin-1-yl)prop-2-en-1-one is a synthetic organic compound featuring a piperazine ring substituted with prop-2-enoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-4-prop-2-enoyl-piperazin-1-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine and 3-methyl-4-prop-2-enoyl chloride.
Reaction Conditions: The piperazine is reacted with 3-methyl-4-prop-2-enoyl chloride in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-4-prop-2-enoyl-piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-(3-Methyl-4-prop-2-enoyl-piperazin-1-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: It can be utilized in the development of novel polymers and materials with specific mechanical properties.
Biological Studies: The compound’s derivatives may exhibit biological activities, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-4-prop-2-enoyl-piperazin-1-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can act as a pharmacophore, binding to specific sites on proteins and altering their function.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-methyl-prop-2-en-1-one
- (2E)-3-{1-[(4-Methyl-1-piperazinyl)methyl]-1H-indol-3-yl}-1-phenyl-2-propen-1-one
Comparison: 1-(3-Methyl-4-prop-2-enoyl-piperazin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in its applications.
Properties
CAS No. |
14360-64-6 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(3-methyl-4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H16N2O2/c1-4-10(14)12-6-7-13(9(3)8-12)11(15)5-2/h4-5,9H,1-2,6-8H2,3H3 |
InChI Key |
BFUJPHFZFRWPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)C=C)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)
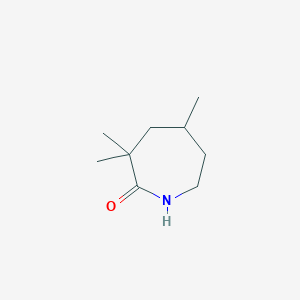

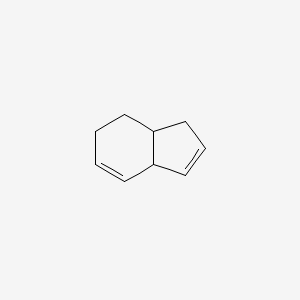
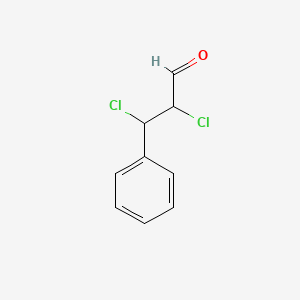
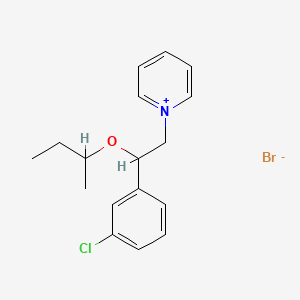
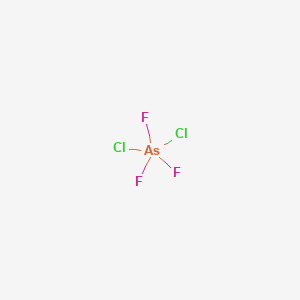
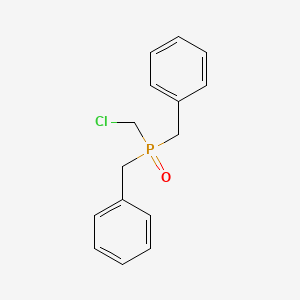

![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)

